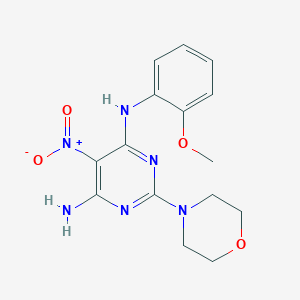
N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine, also known as JNJ-42153605, is a chemical compound that has gained significant attention in the scientific community due to its potential application in the treatment of various diseases.
Mécanisme D'action
N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine acts as a selective antagonist of the histamine H3 receptor, which is predominantly expressed in the central nervous system. The H3 receptor is involved in the regulation of neurotransmitter release, and its blockade by N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine leads to increased release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This increased neurotransmitter release is believed to be responsible for the therapeutic effects of N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine in various diseases.
Biochemical and Physiological Effects
N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine has been found to have a range of biochemical and physiological effects in preclinical studies. It has been shown to increase the release of dopamine, norepinephrine, and acetylcholine, which are known to play a critical role in the regulation of mood and cognition. Additionally, N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine is its high selectivity for the histamine H3 receptor, which reduces the risk of off-target effects. Additionally, N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine has been found to have good oral bioavailability and pharmacokinetic properties, which make it suitable for use in animal studies. However, one of the limitations of N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine is its limited solubility in water, which can make it challenging to administer in certain experimental settings.
Orientations Futures
For research include further elucidation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its safety and efficacy in clinical trials. Additionally, N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine may have potential applications in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine involves the reaction of 3-chloro-4-methoxybenzaldehyde with 2-pyridinemethanamine in the presence of a reducing agent. The resulting product is then subjected to a series of purification steps to obtain the final compound. The synthesis method has been optimized to achieve high yields and purity of N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine.
Applications De Recherche Scientifique
N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine has been extensively studied for its potential application in the treatment of various diseases, including depression, anxiety, and schizophrenia. It has been found to act as a selective antagonist of the histamine H3 receptor, which is involved in the regulation of neurotransmitter release in the brain. By blocking the H3 receptor, N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine increases the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are known to play a critical role in the regulation of mood and cognition.
Propriétés
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-18-14-6-5-11(8-13(14)15)9-16-10-12-4-2-3-7-17-12/h2-8,16H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGCJOVQRYKFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-indol-3-yl)ethyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2692356.png)
![N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)methanesulfonohydrazide](/img/structure/B2692357.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2692363.png)
![2-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2692364.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2692365.png)
![(3E)-1-benzyl-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2692366.png)

![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2692368.png)
![4-[(3-Bromophenyl)methyl]oxan-4-ylmethanamine](/img/structure/B2692369.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2692370.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B2692375.png)

![1-Iodo-3-methylbicyclo[1.1.1]pentane](/img/structure/B2692378.png)